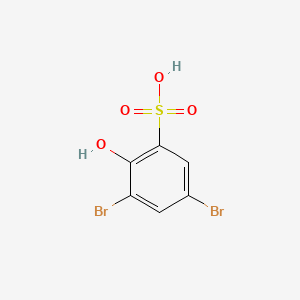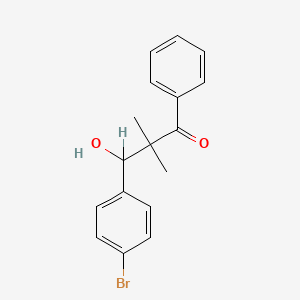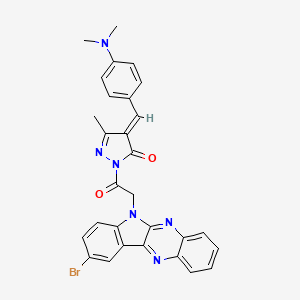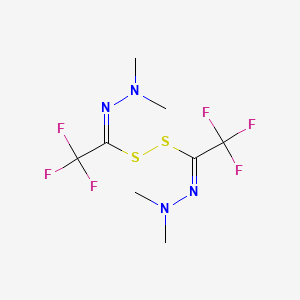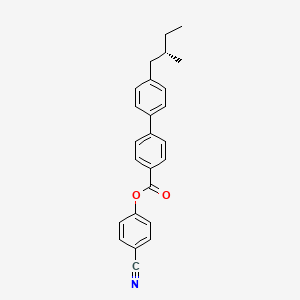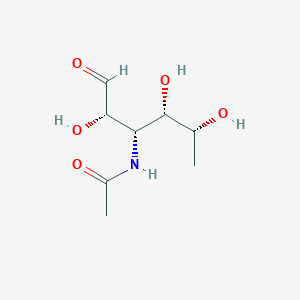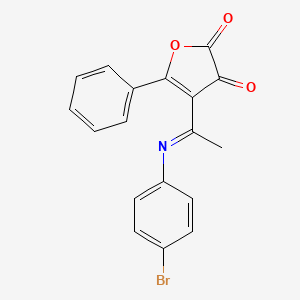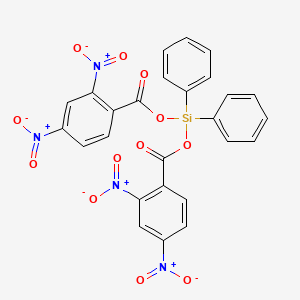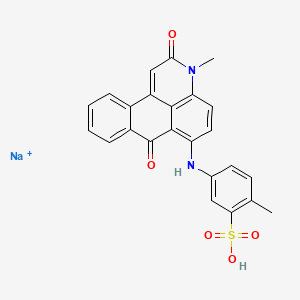
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate is a complex organic compound with the molecular formula C24H18N2O5SNa and a molecular weight of 469.50 g/mol. This compound is known for its unique structural features, which include a dibenzisoquinolin core and a toluenesulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate typically involves multiple steps, starting with the formation of the dibenzisoquinolin coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反应分析
Types of Reactions
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzisoquinolin core.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups to the molecule.
科学研究应用
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. These include binding to enzymes and receptors, modulating their activity, and affecting cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)benzenesulphonate
- Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)ethanesulphonate
Uniqueness
What sets Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective.
属性
CAS 编号 |
85188-28-9 |
|---|---|
分子式 |
C24H18N2NaO5S+ |
分子量 |
469.5 g/mol |
IUPAC 名称 |
sodium;2-methyl-5-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C24H18N2O5S.Na/c1-13-7-8-14(11-20(13)32(29,30)31)25-18-9-10-19-22-17(12-21(27)26(19)2)15-5-3-4-6-16(15)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31);/q;+1 |
InChI 键 |
IKJCHNDRDWJEKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



